6-aminoquinoxaline-2,3(1H,4H)-dione

Übersicht

Beschreibung

6-aminoquinoxaline-2,3(1H,4H)-dione is a quinoxaline derivative known for its diverse applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by subsequent amination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability, ensuring consistent quality and reducing production costs.

Analyse Chemischer Reaktionen

Substitution Reactions with Aldehydes and Ketones

The amino group at position 6 participates in nucleophilic substitution reactions. For example, condensation with substituted benzaldehydes or aromatic ketones in glacial acetic acid under reflux yields hydrazone derivatives (Table 1) . This reaction proceeds via:

-

Formation of an imine intermediate through nucleophilic attack of the amino group on the carbonyl carbon.

Table 1: Hydrazone derivatives synthesized from 6-aminoquinoxaline-2,3(1H,4H)-dione analogs

| Compound | Reagent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2 | 4-hydroxybenzaldehyde | 3 | 78 | 248-250 |

| 3 | 3-nitrobenzaldehyde | 3.5 | 65 | 265-267 |

| 12 | Isatin | 4 | 71 | >300 |

Data adapted from hydrazone syntheses of related sulfonamide derivatives .

Sulfonation and Functional Group Interconversion

While direct sulfonation of the amino group remains undocumented, analogous reactions with chlorosulfonic acid on parent quinoxaline-diones produce sulfonyl chlorides at position 6 . Subsequent reactions demonstrate:

-

Hydrazide formation : Treatment with hydrazine hydrate yields sulfonohydrazides.

-

Thiosemicarbazone synthesis : Reaction with carbon disulfide and alkyl halides forms thioether derivatives .

Comparative Reactivity with Structural Analogs

The amino group enhances nucleophilic character compared to:

-

Sulfonyl derivatives : Requires stronger electrophiles for substitution

-

Methyl/Halogen substituents : Reduces ring activation for subsequent reactions

This reactivity profile enables selective functionalization at positions 6 and 7, making the compound valuable for designing bioactive molecules .

Limitations and Research Gaps

Current literature focuses primarily on sulfonamide derivatives rather than the amino-substituted compound. Further studies are needed to:

-

Characterize acylation/alkylation reactions at the amino group

-

Explore metal-catalyzed coupling reactions

-

Investigate photochemical transformation pathways

The compound's bifunctional nature positions it as a versatile intermediate for synthesizing heterocyclic libraries with potential pharmacological applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

6-Aminoquinoxaline-2,3(1H,4H)-dione has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial effects of synthesized derivatives against common bacterial strains, demonstrating moderate to significant inhibition zones compared to standard antibiotics like ampicillin .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound 15 | 11 | 80 | Staphylococcus aureus |

| Compound 14a | 12 | 70 | Candida albicans |

2. Anticancer Properties

Research has also focused on the anticancer potential of quinoxaline derivatives. For example, a series of compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) were developed to inhibit tumor angiogenesis. These compounds showed promise in preclinical models by effectively reducing tumor growth and metastasis .

3. Central Nervous System Effects

The ability of this compound to cross the blood-brain barrier has been a focal point in developing treatments for neurological disorders. Studies have indicated that certain derivatives could potentially modulate neurotransmitter systems, offering new avenues for treating conditions such as depression and anxiety .

Agricultural Applications

1. Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Research indicates that certain derivatives can act as effective worming agents against parasitic infections in livestock . This application highlights the compound's versatility beyond human medicine.

Materials Science Applications

1. Fluorescent Probes

Recent studies have explored the use of this compound as a fluorescent probe in biochemical assays. Its unique structural properties allow it to be used in detecting specific biomolecules, making it valuable in analytical chemistry .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various synthesized derivatives of this compound were tested against multiple bacterial strains using the Agar well diffusion method. The results indicated that some compounds exhibited inhibition zones significantly larger than those of standard drugs.

Case Study 2: Anticancer Activity

A series of quinoxaline derivatives were synthesized and tested for their ability to inhibit VEGFR-2 activity in vitro. The most effective compounds were further evaluated in vivo using tumor-bearing mice models, demonstrating a marked reduction in tumor size compared to control groups.

Wirkmechanismus

The mechanism of action of 6-aminoquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline-2,3-dione: Lacks the amino group at the 6-position, which can affect its reactivity and biological activity.

6-chloroquinoxaline-2,3(1H,4H)-dione:

6-methylquinoxaline-2,3(1H,4H)-dione: The presence of a methyl group at the 6-position can influence its pharmacokinetic properties.

Uniqueness

6-aminoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the amino group at the 6-position, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its versatility in scientific research and industrial applications.

Biologische Aktivität

6-Aminoquinoxaline-2,3(1H,4H)-dione is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities. This compound is characterized by a bicyclic structure containing nitrogen atoms, which contributes to its pharmacological properties. Research has indicated that derivatives of quinoxaline exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound through a review of recent studies and findings.

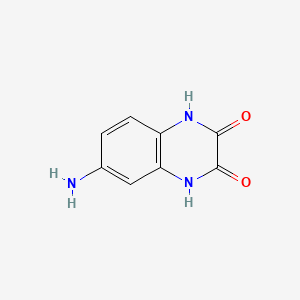

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two carbonyl groups and an amino group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various bacterial strains.

- Inhibition Zones : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

- Candida albicans : The compound exhibited significant antifungal activity with an inhibition zone value of 11 mm, outperforming standard antibacterial drugs like ampicillin .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines.

- Cell Line Studies : The compound demonstrated low micromolar potency against several cancer cell lines:

- Mechanism of Action : The mechanism appears to involve apoptosis induction through caspase activation and PARP cleavage, indicating a potential pathway for therapeutic application in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the quinoxaline core can enhance biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Antibacterial Efficacy : A study reported that certain derivatives exhibited broad-spectrum antibacterial activity with significant inhibition against resistant strains.

- Cancer Cell Inhibition : Research demonstrated that specific analogs not only inhibited cell proliferation but also triggered apoptotic pathways in vitro.

Eigenschaften

IUPAC Name |

6-amino-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCKPMPEGDANJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220033 | |

| Record name | Quinoxaline-6-amine, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-93-9 | |

| Record name | 6-Aminoquinoxaline-2,3(1H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6973-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline-6-amine, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Quinoxalinedione, 6-amino-1,4-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOQUINOXALINE-2,3(1H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MO9U2N25F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.